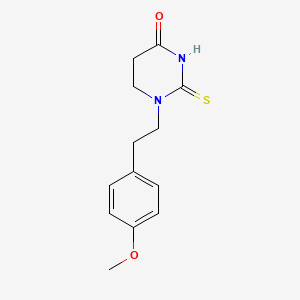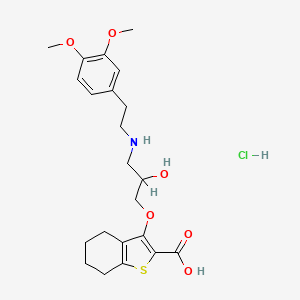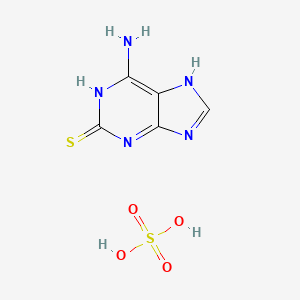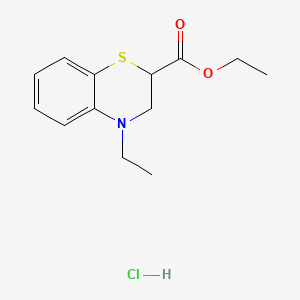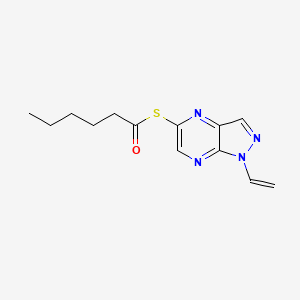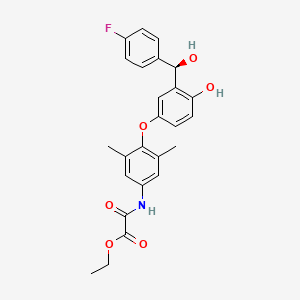
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride is a chemical compound with the molecular formula C19H32Cl2N2O3 This compound is a derivative of salicylic acid, which is widely known for its applications in medicine and cosmetics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride typically involves the esterification of salicylic acid with 3-piperidinopropanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The dihydrochloride salt form is obtained by treating the ester with hydrochloric acid, followed by crystallization.
化学反応の分析
Types of Reactions
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the formulation of cosmetics and personal care products due to its skin-beneficial properties.
作用機序
The mechanism of action of salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity.
類似化合物との比較
Similar Compounds
Salicylic Acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Methyl Salicylate: An ester of salicylic acid, commonly used in topical analgesics.
Aspirin (Acetylsalicylic Acid): A well-known anti-inflammatory and analgesic agent.
Uniqueness
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to its parent compound. These modifications also potentially broaden its range of applications in various fields.
特性
CAS番号 |
102338-95-4 |
|---|---|
分子式 |
C19H32Cl2N2O3 |
分子量 |
407.4 g/mol |
IUPAC名 |
3-piperidin-1-ylpropyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-2-3-10-20-16-8-9-17(18(22)15-16)19(23)24-14-7-13-21-11-5-4-6-12-21;;/h8-9,15,20,22H,2-7,10-14H2,1H3;2*1H |
InChIキー |
KXSFVAURGRUWQE-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


